methylamine](/img/structure/B12083203.png)
[(3-Bromo-4-methylphenyl)methyl](ethyl)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-methylphenyl)methylmethylamine is an organic compound characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-bromo-4-methylbenzyl chloride and ethylmethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromo-4-methylbenzyl chloride is reacted with ethylmethylamine in the presence of the base, leading to the formation of (3-Bromo-4-methylphenyl)methylmethylamine.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group into a secondary or tertiary amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: (3-Hydroxy-4-methylphenyl)methylmethylamine.
Oxidation: (3-Bromo-4-formylphenyl)methylmethylamine.
Reduction: (3-Methylphenyl)methylmethylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Medicine
Drug Development: Potential precursor for pharmaceuticals targeting neurological disorders.
Industry
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through its amine group, which can form hydrogen bonds and interact with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-4-methylphenyl)methylmethylamine
- (3-Fluoro-4-methylphenyl)methylmethylamine
- (3-Iodo-4-methylphenyl)methylmethylamine
Uniqueness
(3-Bromo-4-methylphenyl)methylmethylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and material science.
Eigenschaften
Molekularformel |
C11H16BrN |
|---|---|
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
N-[(3-bromo-4-methylphenyl)methyl]-N-methylethanamine |
InChI |
InChI=1S/C11H16BrN/c1-4-13(3)8-10-6-5-9(2)11(12)7-10/h5-7H,4,8H2,1-3H3 |
InChI-Schlüssel |
DJOIIULYCLEXFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CC1=CC(=C(C=C1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


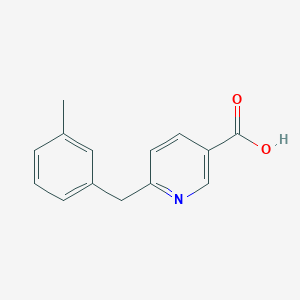

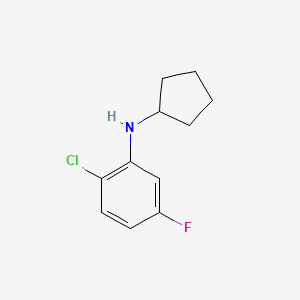

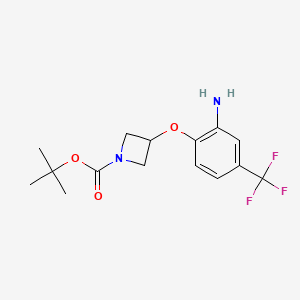

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)

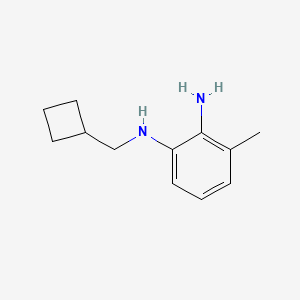
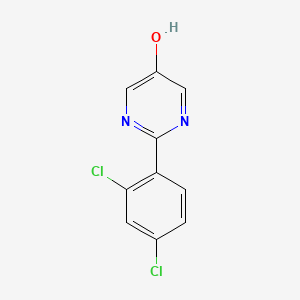



![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)
